molecular formula C38H71NO13 B13147399 N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide

N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide

Cat. No.: B13147399
M. Wt: 750.0 g/mol
InChI Key: JUCWRRXMPGRQOG-CKTHHAJGSA-N
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Description

N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide is a complex organic compound characterized by multiple hydroxyl groups and a long aliphatic chain. This compound is notable for its intricate structure, which includes several stereocenters and glycosidic linkages, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide typically involves multi-step organic synthesis. The process begins with the preparation of the glycosidic units, which are then linked through glycosylation reactions. The aliphatic chain is introduced via a series of coupling reactions, often employing protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale glycosylation and coupling reactions, utilizing automated synthesis equipment to manage the complex sequence of reactions. The use of high-purity reagents and stringent reaction conditions is essential to achieve the desired stereochemistry and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield aldehydes or ketones, while reduction of the double bond would produce a fully saturated aliphatic chain.

Scientific Research Applications

N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying glycosidic bond formation and stereochemistry.

    Biology: Investigated for its potential role in cellular signaling and metabolism due to its complex structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups and glycosidic linkages allow it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as altering cellular signaling pathways or inhibiting specific enzymes involved in disease processes.

Comparison with Similar Compounds

N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide can be compared with other glycosidic compounds and long-chain amides. Similar compounds include:

    Glycosylated lipids: Such as gangliosides, which also contain glycosidic linkages and play roles in cellular signaling.

    Long-chain fatty acid amides: Such as oleamide, which has similar structural features but lacks the glycosidic components.

The uniqueness of this compound lies in its combination of glycosidic linkages and a long aliphatic chain, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C38H71NO13

Molecular Weight

750.0 g/mol

IUPAC Name

N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide

InChI

InChI=1S/C38H71NO13/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-27(42)26(39-30(43)22-20-17-8-6-4-2)25-49-37-35(48)33(46)36(29(24-41)51-37)52-38-34(47)32(45)31(44)28(23-40)50-38/h19,21,26-29,31-38,40-42,44-48H,3-18,20,22-25H2,1-2H3,(H,39,43)/b21-19+/t26-,27-,28+,29+,31-,32-,33+,34+,35+,36+,37+,38-/m0/s1

InChI Key

JUCWRRXMPGRQOG-CKTHHAJGSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC(=O)CCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCC)O

Origin of Product

United States

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